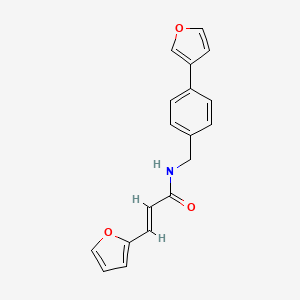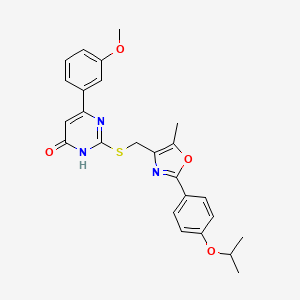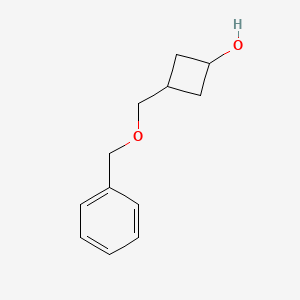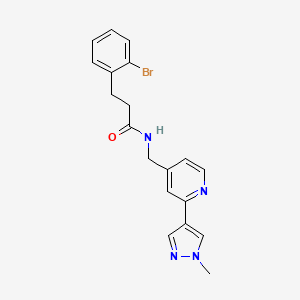![molecular formula C10H12N2O3 B2384346 Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate CAS No. 349084-43-1](/img/structure/B2384346.png)
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate, also known as EOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EOPA is a heterocyclic compound that contains a pyridine ring, an ester group, and an amino group.
Mécanisme D'action
The mechanism of action of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is not fully understood. However, it has been suggested that Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate may exert its biological activities by interacting with specific receptors or enzymes in the body. For example, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has also been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been reported to exhibit various biochemical and physiological effects. For example, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to reduce the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is also stable under standard lab conditions. However, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has some limitations. For example, it has poor solubility in water, which may limit its use in certain experiments. In addition, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several future directions for the research on Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, studies are needed to investigate its pharmacokinetics and toxicity profile in vivo. Thirdly, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be tested in various disease models to evaluate its efficacy in treating different diseases.
Conclusion:
In conclusion, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is a promising chemical compound with potential applications in various scientific research fields. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has shown anti-inflammatory, anti-cancer, and anti-microbial activities, and it has been shown to inhibit the activity of certain enzymes involved in neurodegenerative diseases. However, further studies are needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its pharmacokinetics and toxicity profile in vivo.
Méthodes De Synthèse
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be synthesized using a one-pot three-component reaction. The reaction involves the condensation of ethyl acetoacetate, 4-pyridinemethanamine, and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate as a white solid with a high yield.
Applications De Recherche Scientifique
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 2-oxo-2-(pyridin-4-ylmethylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZEQBFXCOOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2384265.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)

![5-[[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384273.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2384275.png)

![Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate](/img/structure/B2384278.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2384280.png)
![N1-benzyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2384281.png)


